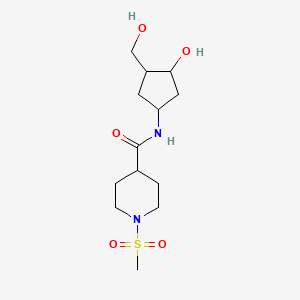

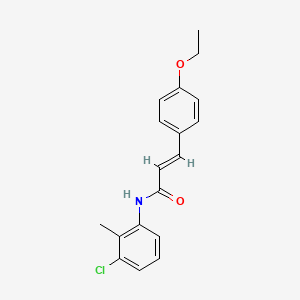

Tert-butyl 2-oxo-3-phenylpropylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .Molecular Structure Analysis

The molecular structure of Tert-butyl 2-oxo-3-phenylpropylcarbamate can be found in various databases such as PubChem . The InChI key for this compound is SEAKODXEERHRIJ-UHFFFAOYSA-N.科学的研究の応用

Asymmetric Mannich Reaction : Tert-butyl phenyl(phenylsulfonyl)methylcarbamate, a compound related to tert-butyl 2-oxo-3-phenylpropylcarbamate, was synthesized via an asymmetric Mannich reaction. This synthesis highlights the use of chiral amino carbonyl compounds and emphasizes considerations in proline, purification, waste disposal, and safety (Yang et al., 2009).

Diels‐Alder Reaction and Furan Chemistry : Tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, structurally related to tert-butyl 2-oxo-3-phenylpropylcarbamate, underwent a Diels‐Alder reaction involving 2-amido substituted furans. This study underscores the relevance of carbamates in reactions involving heterocycles, rearrangements, and Diels-Alder reactions (Padwa et al., 2003).

Kulinkovich–Szymoniak Cyclopropanation : (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate was synthesized as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This synthesis process utilized Kulinkovich–Szymoniak cyclopropanation, highlighting the versatility of tert-butyl carbamates in complex organic syntheses (Li et al., 2012).

Nitrone Synthesis and Transformations : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were synthesized and characterized as N-(Boc)-protected nitrones, illustrating the potential of tert-butyl carbamates as building blocks in organic synthesis. Their reactions with organometallics to give N-(Boc)hydroxylamines were explored, demonstrating their utility in creating versatile organic molecules (Guinchard et al., 2005).

Chiral Inversion and Synthesis of Carbamates : Tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate was prepared through an efficient chiral inversion process. The study highlighted the simplicity, cost efficiency, and industrial reliability of this synthesis method, indicating the significant applications of tert-butyl carbamates in chiral organic synthesis (Li et al., 2015).

Thermodynamic Properties : The thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate were investigated using differential scanning calorimetry (DSC) and thermogravimetry (TG), providing detailed insights into the heat capacities and phase transitions of this class of carbamates. This study is crucial for understanding the physical properties of tert-butyl carbamates in various conditions (Zeng et al., 2011).

Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate was performed, providing insights into molecular interactions and packing in the solid state. This analysis is vital for understanding the structural aspects of carbamate compounds (El Mestehdi et al., 2022).

特性

IUPAC Name |

tert-butyl N-(2-oxo-3-phenylpropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-10-12(16)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAKODXEERHRIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-oxo-3-phenylpropylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2355975.png)

![3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2355978.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2355991.png)